tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate

Catalog No.
S15861524
CAS No.
M.F
C20H27ClN2O4S
M. Wt
427.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-me...

Product Name

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate

IUPAC Name

tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate

Molecular Formula

C20H27ClN2O4S

Molecular Weight

427.0 g/mol

InChI

InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1

InChI Key

SFNSQBJKSUDFBA-ZWKOTPCHSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C

Tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate is a synthetic organic compound categorized as a carbamate derivative. It is primarily recognized for its structural complexity, which includes a tert-butyl group and a chiral center, contributing to its unique chemical properties. The compound has the molecular formula C15H22ClNO3C_{15}H_{22}ClNO_3 and a molecular weight of approximately 299.8 g/mol. It appears as an off-white solid and is soluble in acetonitrile, making it suitable for various chemical applications .

The reactivity of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate can be attributed to its functional groups, particularly the hydroxyl and carbamate moieties. It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by nucleophiles under appropriate conditions. Additionally, the compound may undergo hydrolysis in aqueous environments, leading to the release of tert-butyl alcohol and the corresponding acid derivative.

The synthesis of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate typically involves several steps:

  • Formation of the Chiral Center: Starting from a suitable precursor, a chiral auxiliary may be employed to facilitate the formation of the desired stereochemistry at the 2S and 3S positions.
  • Introduction of Functional Groups: The chlorohydroxyl group can be introduced through halogenation followed by hydrolysis.
  • Carbamate Formation: The final step involves reacting the hydroxyl compound with tert-butyl isocyanate to form the carbamate linkage.

These steps often require careful control of reaction conditions to ensure high yields and selectivity for the desired stereoisomer .

Tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate may find applications in pharmaceutical research as an intermediate in the synthesis of biologically active compounds. Its structural features make it a candidate for further modifications leading to new therapeutic agents targeting various diseases.

Interaction studies involving this compound could focus on its binding affinity with specific biological receptors or enzymes. Such studies are essential for understanding its potential therapeutic effects and mechanisms of action. Preliminary data suggest that compounds with similar structures may exhibit interactions that modulate biological pathways related to inflammation and cancer progression .

Several compounds share structural similarities with tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-(benzyloxy)phenyl)butan-2-yl)carbamate174801-33-3Similar carbamate structure without thiazole moiety
Tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenybutan-2-yloxycarbonic acid165727-45-7Variation in chirality influencing biological activity
Tert-butyl (4-hydroxyphenyl)(methylthiazol)carbamateN/AContains a methylthiazole but lacks specific stereochemistry

These compounds highlight the uniqueness of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yloxycarbonic acid due to its specific combination of functional groups and stereochemistry, potentially leading to distinct biological activities and applications in medicinal chemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

426.1380062 g/mol

Monoisotopic Mass

426.1380062 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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